![molecular formula C21H21ClN4O2 B4843083 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4843083.png)
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound belongs to the class of quinolinecarboxamides and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is through the inhibition of kinases such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK-3β). CDK2 is a key regulator of the cell cycle and plays a crucial role in the proliferation of cancer cells. Inhibition of CDK2 by 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide can lead to cell cycle arrest and apoptosis of cancer cells. GSK-3β is involved in the regulation of various cellular processes such as glycogen metabolism, gene expression, and cell survival. Inhibition of GSK-3β by 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide can lead to the activation of various signaling pathways that are involved in the regulation of cell survival and differentiation.
Biochemical and Physiological Effects:
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been shown to have anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide is its specificity towards kinases such as CDK2 and GSK-3β. This specificity can lead to a reduction in off-target effects and toxicity. However, one of the main limitations of the compound is its poor solubility in aqueous solutions, which can limit its use in in vitro experiments.
Future Directions
There are several future directions for the research on 6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide. One direction is the development of more potent and selective inhibitors of kinases such as CDK2 and GSK-3β. Another direction is the investigation of the compound's potential use in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound can also be explored.
Scientific Research Applications
6-chloro-N-[2-(4-morpholinyl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results as a kinase inhibitor, which is a class of enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. The inhibition of kinases has been identified as a potential therapeutic target for the treatment of various diseases.
properties
IUPAC Name |
6-chloro-N-(2-morpholin-4-ylethyl)-2-pyridin-4-ylquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c22-16-1-2-19-17(13-16)18(14-20(25-19)15-3-5-23-6-4-15)21(27)24-7-8-26-9-11-28-12-10-26/h1-6,13-14H,7-12H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGAHTBQNYJBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-[2-(morpholin-4-yl)ethyl]-2-(pyridin-4-yl)quinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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